molecular formula C7H6N2O2 B145147 3-Aminobenzo[d]isoxazol-4-ol CAS No. 126940-15-6

3-Aminobenzo[d]isoxazol-4-ol

Cat. No.: B145147
CAS No.: 126940-15-6
M. Wt: 150.13 g/mol
InChI Key: XVLGHYRVJUJVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminobenzo[d]isoxazol-4-ol is a versatile chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions. This compound exhibits intriguing properties, making it ideal for various applications in scientific research and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminobenzo[d]isoxazol-4-ol typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the formation of the isoxazole ring . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and environmental impact. Metal-free synthetic routes are gaining popularity due to their eco-friendly nature and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

3-Aminobenzo[d]isoxazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-Aminobenzo[d]isoxazol-4-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-hydroxybenzo[d]isoxazole
  • 5-Amino-3-hydroxybenzo[d]isoxazole
  • 3,4-Dihydroxybenzo[d]isoxazole

Uniqueness

3-Aminobenzo[d]isoxazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-amino-1,2-benzoxazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c8-7-6-4(10)2-1-3-5(6)11-9-7/h1-3,10H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPFUPCXFIIKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)ON=C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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